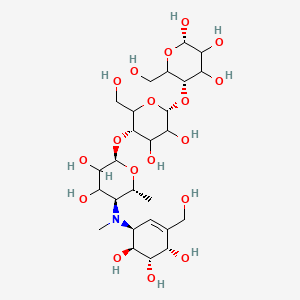

N-Methyl Acarbose

Description

Contextualization of Glycosidase Inhibitors as Molecular Probes in Carbohydrate Metabolism

Glycosidases, or glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds within carbohydrates. nih.gov These enzymes are fundamental to numerous biological processes, from the digestion of dietary starches into absorbable monosaccharides to the modification of glycoproteins involved in cellular signaling. nih.govmdpi.com

Glycosidase inhibitors are molecules that interfere with the action of these enzymes. drugbank.com They function by binding to the enzyme's active site, often mimicking the structure of the natural carbohydrate substrate. drugbank.comresearchgate.net This binding can be competitive, where the inhibitor vies with the substrate for the active site, or non-competitive. mdpi.com Many potent inhibitors are designed as transition-state analogs, mimicking the fleeting, high-energy state of the substrate as it undergoes catalysis, thereby binding to the enzyme with extremely high affinity. tandfonline.com

In the realm of research, glycosidase inhibitors are invaluable as "molecular probes." whiterose.ac.uk Scientists utilize these compounds to:

Elucidate Enzyme Mechanisms: By studying how inhibitors bind and block the active site, researchers can infer the structure and function of the catalytic residues. whiterose.ac.uk

Dissect Metabolic Pathways: Inhibiting a specific glycosidase allows for the observation of downstream effects, helping to map its role within complex biological systems. nih.gov

Validate Drug Targets: The physiological response to a highly specific inhibitor can validate an enzyme as a potential therapeutic target for diseases related to carbohydrate metabolism. mdpi.com

The precise and often reversible nature of these inhibitors allows for controlled experiments to probe the function of individual enzymes without the need for genetic modification, which can sometimes introduce confounding variables. whiterose.ac.uk

Overview of Acarbose (B1664774) and its Pseudooligosaccharide Framework

Acarbose is a well-characterized glycosidase inhibitor originally isolated from the bacterium Actinoplanes sp. It is a potent inhibitor of α-glucosidases and pancreatic α-amylase, enzymes critical for the breakdown of complex carbohydrates. drugbank.com

Chemically, acarbose is classified as a pseudotetrasaccharide. researchgate.net Unlike true carbohydrates, which are linked exclusively by oxygen atoms (O-glycosidic bonds), the core of acarbose contains a nitrogen atom that forms a crucial link. This structural feature is the hallmark of pseudooligosaccharides. The structure of acarbose is composed of three main parts, as detailed in Table 1.

Table 1: Structural Components of the Acarbose Molecule

| Component | Chemical Classification | Significance |

|---|---|---|

| Valienamine (B15573) | Unsaturated C7-Cyclitol | A core moiety responsible for mimicking the oxocarbenium ion-like transition state of the natural substrate. |

| 4-Amino-4,6-dideoxy-D-glucose | Deoxyaminosugar | Forms a secondary amine linkage to the valienamine. This nitrogen-containing unit is not readily hydrolyzed by digestive enzymes. |

| Maltose (B56501) | Disaccharide | A standard glucose-glucose disaccharide unit that extends the molecule, enhancing its resemblance to larger oligosaccharide substrates. |

The valienamine and the deoxyaminosugar together form a pseudodisaccharide unit known as acarviosine . This acarviosine core, with its stable carbon-nitrogen bond mimicking a cleavable glycosidic linkage, is the primary reason for acarbose's potent inhibitory activity. nih.gov The nitrogen atom is protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate) in the enzyme's active site, contributing to a binding affinity that is thousands of times higher than that of natural substrates. nih.gov

Rationale for N-Methylation in Acarbose Derivatives for Academic Investigation

In medicinal chemistry and chemical biology, the systematic modification of a known active compound is a fundamental strategy for understanding its biological function. This process, known as establishing a structure-activity relationship (SAR), provides deep insights into the molecular interactions governing the compound's effects. researchgate.net The creation of N-Methyl Acarbose is a prime example of this investigative approach.

The central secondary amine within the acarviosine core of acarbose is known to be critical for its inhibitory mechanism. nih.gov The hydrogen atom on this nitrogen (N-H) is believed to participate in a crucial hydrogen bond with the enzyme's active site. nih.gov The rationale for synthesizing This compound , where this hydrogen is replaced by a methyl group (-CH₃), is to probe the precise role of this interaction.

The key questions addressed by this specific modification include:

Importance of Hydrogen Bond Donation: By replacing the hydrogen atom, the ability of the nitrogen to act as a hydrogen bond donor is eliminated. If the inhibitory activity of this compound is significantly lower than that of acarbose, it provides strong evidence that this hydrogen bond is essential for potent inhibition.

Steric and Electronic Tolerance: The introduction of a methyl group adds steric bulk to the molecule. Comparing the binding affinity of the N-methylated derivative with the parent compound reveals how much space is available around the nitrogen atom within the enzyme's active site. A sharp decrease in activity would suggest a sterically constrained pocket.

Changes in Specificity: In some cases, N-alkylation can dramatically alter which enzymes an inhibitor targets. A 1989 study on the iminosugar 1,4-dideoxy-1,4-imino-L-allitol (DIA) found that N-methylation and N-benzylation significantly changed its inhibitory profile against a panel of different glycosidases, demonstrating that substitution on the ring nitrogen can shift an inhibitor's specificity. nih.gov Investigating this compound could reveal similar shifts in its activity against different types of α-glucosidases.

Numerous studies on other glycosidase inhibitors, such as deoxynojirimycin (DNJ) derivatives, have shown that N-alkylation can lead to compounds with significantly different, and sometimes much greater, potency. nih.govmdpi.com As shown in Table 2, the modification of inhibitor structures can lead to vastly different inhibitory concentrations (IC₅₀), highlighting the sensitivity of enzyme-inhibitor interactions to small chemical changes. The synthesis and analysis of this compound, therefore, is not aimed at creating a therapeutic agent, but at generating precise data to refine our molecular understanding of glycosidase function.

Table 2: Inhibitory Activity (IC₅₀) of Acarbose and Selected Synthetic Inhibitors Against α-Glucosidase This table illustrates how structural modifications in different inhibitor classes can lead to a wide range of potencies compared to the acarbose standard. IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Compound Class | α-Glucosidase IC₅₀ (µM) | Source |

|---|---|---|---|

| Acarbose | Pseudooligosaccharide | 817.38 ± 6.27 | mdpi.com |

| Compound 6j | 2-Substituted-4,6-diarylpyrimidine | 19.6 ± 0.21 | mdpi.com |

| Compound 6g | N-substituted 2,4-thiazolidinedione | 0.09 ± 0.001 | researchgate.net |

| Compound 5 | Benzimidazole-based thiadiazole | 4.80 ± 0.10 | frontiersin.org |

| Compound 43 | N-alkyl-1-deoxynojirimycin | 30.0 ± 0.60 | nih.gov |

Properties

Molecular Formula |

C26H45NO18 |

|---|---|

Molecular Weight |

659.6 g/mol |

IUPAC Name |

(2S,5S)-5-[(2R,5S)-5-[(2R,5S,6R)-3,4-dihydroxy-6-methyl-5-[methyl-[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C26H45NO18/c1-7-12(27(2)9-3-8(4-28)13(31)16(34)14(9)32)15(33)20(38)25(41-7)44-23-11(6-30)43-26(21(39)18(23)36)45-22-10(5-29)42-24(40)19(37)17(22)35/h3,7,9-26,28-40H,4-6H2,1-2H3/t7-,9+,10?,11?,12-,13+,14+,15?,16+,17?,18?,19?,20?,21?,22-,23-,24+,25-,26-/m1/s1 |

InChI Key |

ZGQMTANJRGQQSE-HMYUHTNGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@@H](C(C2O)O)O[C@@H]3C(O[C@@H](C(C3O)O)O)CO)CO)O)O)N(C)[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)N(C)C4C=C(C(C(C4O)O)O)CO |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for N Methyl Acarbose

Biosynthetic Origins and Enzymatic Synthesis of Acarbose (B1664774) Precursors

The foundation for producing N-Methyl Acarbose lies in the natural biosynthetic pathway of its parent compound, acarbose. This process is a complex enzymatic cascade primarily found in a specific genus of bacteria.

Role of Actinoplanes Species in Acarbose Biosynthesis

Acarbose is a natural pseudo-oligosaccharide produced by bacteria of the genus Actinoplanes. researchgate.netnih.gov Strains such as Actinoplanes sp. SE50/110 are the primary industrial producers of this antidiabetic drug. researchgate.netnih.govjcsp.org.pk These Gram-positive bacteria possess the entire genetic machinery, organized in a gene cluster (the acb cluster), necessary for the intricate assembly of the acarbose molecule. nih.govgoogle.com The biosynthesis involves the creation of two key moieties: a C7-cyclitol unit (a valienamine (B15573) derivative) and an amino-deoxyhexose unit, which are then linked and further elongated. researchgate.net Different species, such as Actinoplanes utahensis, have also been identified as potent acarbose producers. acs.org The study of these organisms is fundamental, as they not only produce acarbose but also a variety of related analogs, providing a natural source of diverse chemical structures for further modification. mdpi.com

| Producing Organism | Key Role in Biosynthesis | Relevant Findings |

| Actinoplanes sp. SE50/110 | Primary industrial strain for acarbose production. nih.govjcsp.org.pk | Contains the complete acb gene cluster for acarbose biosynthesis. nih.govgoogle.com |

| Actinoplanes utahensis | High-yield producer of acarbose. acs.org | Used in studies to optimize fermentation conditions for enhanced production. jcsp.org.pk |

| Streptomyces glaucescens | Producer of acarbose analogs (acarviostatins). | Possesses a related gene cluster (gac), indicating a similar but distinct biosynthetic pathway. mdpi.com |

Pseudoglycosyltransferase Enzymes and C-N Bond Formation in Related Structures

A pivotal step in the biosynthesis of acarbose is the formation of the C-N bond that links the C7-cyclitol (valienamine) core to the amino-deoxyhexose. This reaction is not catalyzed by a standard transaminase but by a specialized class of enzymes known as pseudoglycosyltransferases (PsGTs). In the acarbose pathway, the enzyme AcbS, a homolog of glycosyltransferases, catalyzes this crucial non-glycosidic C-N bond formation. nih.govrsc.orgresearchgate.net This enzyme couples a GDP-valienol precursor with an amino-trisaccharide intermediate to form the core structure of acarbose. nih.govbeilstein-journals.org

Similar enzymatic mechanisms are observed in the biosynthesis of other aminocyclitol-containing natural products. For instance, the enzyme VldE in the validamycin A pathway also catalyzes a C-N bond formation between two pseudo-sugar units, GDP-valienol and validamine (B1683471) 7-phosphate, via an SNi-like mechanism. chim.it The study of these enzymes provides significant insight into the specific and efficient formation of the C-N linkage, a key structural feature of acarbose and its derivatives.

| Enzyme | Organism/Pathway | Function | Mechanism Insight |

| AcbS | Actinoplanes sp. (Acarbose) | Catalyzes the final C-N bond formation to create the acarbose backbone. nih.govrsc.org | A pseudoglycosyltransferase that links a cyclitol and an amino-sugar moiety. researchgate.netbeilstein-journals.org |

| VldE | Streptomyces hygroscopicus (Validamycin A) | Catalyzes C-N bond formation between GDP-valienol and validamine 7-phosphate. chim.it | Employs an SNi-like mechanism for C-N coupling. chim.it |

Precursor Incorporation and Metabolic Engineering for Analogues

The production of acarbose and its analogues can be enhanced and diversified through metabolic engineering of the producing Actinoplanes strains. jcsp.org.pknih.gov Research has focused on increasing the supply of key precursors, such as sedoheptulose (B1238255) 7-phosphate for the cyclitol moiety and glucose-1-phosphate for the amino-deoxyhexose part. researchgate.net For example, overexpression of genes within the acb cluster, such as those responsible for the synthesis of the amino-deoxyhexose moiety, has been shown to improve acarbose titers. nih.govresearchgate.net

Furthermore, precursor feeding strategies have been successfully employed. The addition of validamine or certain amino acids like arginine and histidine to the fermentation broth can significantly increase the yield of acarbose. jcsp.org.pkmdpi.com These metabolic engineering and precursor incorporation techniques offer a powerful platform for generating not only higher quantities of acarbose but also novel analogues that could subsequently be used as substrates for chemical modifications, such as N-methylation. nih.gov

Chemical Synthesis Methodologies for this compound

While the biosynthesis of the acarbose scaffold is well-established, the introduction of a methyl group onto the secondary amine (N-methylation) to produce this compound requires chemical synthesis strategies. Direct synthesis of such a complex molecule is challenging; therefore, semi-synthetic approaches starting from acarbose or its key intermediates are more feasible.

Direct N-Alkylation Approaches

Direct N-alkylation of the secondary amine within the acarbose structure presents a straightforward theoretical route to this compound. This would typically involve reacting acarbose with a methylating agent. However, a significant challenge is the presence of numerous hydroxyl groups (18 in total), which are also nucleophilic and can compete in alkylation reactions. Therefore, a successful strategy would likely require either highly selective N-alkylation conditions or a comprehensive protection-deprotection sequence.

A common method for N-methylation of amines is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the reaction of the secondary amine of acarbose with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the N-methyl derivative. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are selective for the iminium ion over other carbonyl groups and are effective under weakly acidic conditions that favor iminium ion formation. masterorganicchemistry.comwikipedia.org Given the polyhydroxylated nature of acarbose, careful optimization of reaction conditions would be necessary to avoid side reactions.

Another approach is direct methylation using an alkyl halide, such as methyl iodide. This method is often less selective and can lead to over-alkylation, forming a quaternary ammonium (B1175870) salt, and requires a base to deprotonate the amine. organic-chemistry.org The choice of base and solvent would be critical to favor N-methylation over O-methylation of the many hydroxyl groups.

Derivatization from Acarviosine Moiety

An alternative strategy involves derivatization from the acarviosine moiety, which is the core pseudodisaccharide of acarbose consisting of the valienamine unit linked to a 4-amino-4,6-dideoxy-D-glucose unit. researchgate.net The synthesis could proceed by first obtaining methyl acarviosin (B126021) through the methanolysis of acarbose.

The chemical modification of methyl acarviosin and its analogues has been explored, although these studies have primarily focused on modifications of the sugar part rather than N-alkylation. However, the principles can be extended. For the synthesis of this compound, one could envision a pathway starting from a protected form of the valienamine precursor. For instance, N-alkylated derivatives of valiolamine (B116395), a related aminocyclitol, have been successfully synthesized to create compounds like voglibose (B1684032). acs.org The synthesis of voglibose involves the reductive amination of valiolamine with a protected dihydroxyacetone, followed by deprotection. google.com

A similar strategy could be applied to a protected acarviosine intermediate. This would involve:

Protection of the numerous hydroxyl groups on the acarviosine moiety, leaving the secondary amine available for reaction.

N-methylation of the protected acarviosine via reductive amination with formaldehyde and a selective reducing agent.

Deprotection of all the hydroxyl groups to yield the final N-methylated pseudodisaccharide.

This multi-step approach, while synthetically demanding, offers greater control and selectivity compared to direct methylation of the unprotected acarbose molecule. The synthesis of N-alkylated 2-epi-valienamine precursors using palladium-catalyzed coupling reactions also suggests that advanced catalytic methods could be employed for the selective N-functionalization of the acarviosine core. rsc.org

Multi-step Synthetic Routes from Monosaccharide Precursors

The creation of this compound from simpler monosaccharide units is a complex process. It involves a series of carefully controlled chemical reactions to build the desired pseudooligosaccharide structure.

A general approach often starts with readily available monosaccharides, which serve as the chiral building blocks. The synthesis involves several key stages:

Protection of Functional Groups: To prevent unwanted side reactions, reactive groups like hydroxyl (-OH) and amino (-NH2) groups on the starting monosaccharides are "protected" by temporarily converting them into less reactive forms. organic-chemistry.org Carbamates are a common choice for protecting amino groups. organic-chemistry.org

Glycosylation: This is the crucial step where the individual sugar units are linked together to form the oligosaccharide chain. This process must be stereoselective, meaning it must create the correct 3D arrangement at the newly formed glycosidic bond.

Modification of the Aglycone: The non-sugar part of the molecule, known as the aglycone, is often modified to introduce specific features. In the case of this compound, this involves the formation of a cyclitol ring, a carbocycle that mimics a sugar.

Introduction of the N-Methyl Group: The methyl group is added to the nitrogen atom within the pseudodisaccharide structure. This can be achieved through various alkylation reactions. psu.edu

Deprotection: Finally, the protecting groups are removed to yield the final this compound molecule. organic-chemistry.org

One documented synthetic strategy involves the use of a bifunctionally modified D-glucofuranose derivative to glycosylate a pyrimidine (B1678525) base, which can be a precursor to the aglycone part of the molecule. researchgate.net Another approach might utilize a convergent strategy where key fragments of the molecule are synthesized separately and then joined together.

Derivatization Strategies for Enhancing this compound Analogues

Derivatization involves chemically modifying a lead compound, like acarbose, to create a library of similar molecules, or analogs, with potentially improved properties. researchgate.net The goal is to enhance therapeutic efficacy, selectivity, or pharmacokinetic properties.

The introduction of new functional groups into the acarbose scaffold can significantly alter its biological activity. libretexts.org These modifications can influence how the molecule binds to the target enzyme, α-glucosidase.

Key strategies for incorporating functional groups include:

Alkylation and Acylation: These are common methods to add aliphatic or aromatic groups. psu.edu For instance, attaching different acyl groups can create a variety of analogs. nih.gov

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) can alter the electronic properties and lipophilicity of the molecule, potentially leading to stronger interactions with the enzyme. frontiersin.org

Introduction of Nitrogen-Containing Groups: Amide and amine functionalities can be incorporated to form additional hydrogen bonds with the enzyme's active site. nih.govmdpi.com The use of an azido (B1232118) (-N3) group is another strategy, as it can be well-tolerated by some enzymes and later converted to other functional groups. nih.gov

Sulfonation: The addition of sulfonate groups can enhance the water solubility of the molecule. solubilityofthings.com

Researchers have synthesized various derivatives of related compounds, such as benzimidazole (B57391) and flavonoid derivatives, and found that the nature and position of the substituted functional groups significantly impact their α-glucosidase inhibitory activity. frontiersin.orgacs.orgnih.gov For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, analogs with nitro groups showed potent inhibition, with the position of the group on the phenyl ring affecting the inhibitory profile. acs.org

Table 1: Examples of Functional Group Modifications and their Effects

| Base Scaffold | Functional Group Added | Observed Effect on α-Glucosidase Inhibition | Reference |

| Quinoline-based-benzo[d]imidazole | Acetamide derivatives | Increased activity compared to acarbose. | nih.gov |

| 1,3,4-Thiadiazole | Nitro (-NO2) group | Potent inhibition, many folds more than acarbose. | acs.org |

| Flavonoid | Bromine group | Strong inhibitory activity. | frontiersin.org |

| Benzimidazolium Salts | N-methylmorpholine | Enhanced inhibitory potential compared to acarbose. | mdpi.comresearchgate.net |

This table is generated based on findings from studies on various α-glucosidase inhibitors, illustrating the principles of functional group incorporation.

The biological activity of acarbose and its analogs is highly dependent on their three-dimensional structure, or stereochemistry. Therefore, controlling the stereochemistry during synthesis is paramount.

Stereoselective synthesis aims to produce a specific stereoisomer of the target molecule. umaine.edunih.gov This is particularly challenging in carbohydrate chemistry due to the numerous chiral centers present in sugar molecules.

Key approaches to achieve stereoselectivity include:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as monosaccharides, as starting materials to build more complex chiral structures.

Asymmetric Catalysis: The use of chiral catalysts can guide a reaction to favor the formation of one stereoisomer over another. For example, organoboron catalysts have been used for the highly stereoselective synthesis of 1,1'-disaccharides. nih.gov

Substrate Control: The existing stereocenters in the starting material can influence the stereochemical outcome of subsequent reactions.

Metathesis Reactions: Olefin cross-metathesis has been employed to create precursors for cyclization reactions, leading to the stereoselective formation of C-glycosyl amino acids, which are stable mimics of natural O-linked glycoproteins. acs.org

The synthesis of complex pseudooligosaccharides often requires a combination of these strategies to ensure the correct configuration at each chiral center. umaine.edu

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govtandfonline.com This approach is particularly valuable for the synthesis of complex carbohydrates like N-methylated glycosides. researchgate.net

Enzymes such as glycosyltransferases and glycoside hydrolases can be used to form glycosidic bonds with high regio- and stereoselectivity, often without the need for extensive protecting group manipulations. researchgate.netbeilstein-journals.org

A typical chemoenzymatic strategy might involve:

Chemical Synthesis of Precursors: A modified sugar donor or acceptor molecule is first synthesized chemically. This could involve introducing an N-methyl group or other desired functionalities.

Enzymatic Glycosylation: An appropriate enzyme is then used to catalyze the transfer of the modified sugar unit to an acceptor molecule, forming the desired glycosidic linkage. chemrxiv.org For example, a glycosynthase, an engineered glycosidase, can be used to synthesize α-glucosyl triazoles. acs.org

Further Modification/Deprotection: The resulting product may then undergo further chemical modifications or deprotection steps.

One study demonstrated the chemoenzymatic synthesis of sucuronamide in two steps, starting with a chemical synthesis step followed by an enzymatic transfructosylation. tandfonline.com Another example is the use of a phosphorylase to create unnatural Manβ1,4GlcNAc analogues. chemrxiv.org This highlights the potential of enzymes to accept modified substrates for the creation of novel glycosides. The use of protecting groups that can be removed under mild conditions, such as the N-trifluoroacetyl (TFA) group, is also a key strategy in chemoenzymatic synthesis. nih.gov

Molecular Mechanisms of Glycosidase Inhibition by N Methyl Acarbose

Competitive and Non-Competitive Inhibition Kinetics

N-Methyl Acarbose (B1664774) and its derivatives primarily exhibit a competitive mode of inhibition against α-glucosidases. scbt.comnih.gov This means they directly compete with the natural carbohydrate substrates for binding to the active site of the enzyme. scbt.com The inhibitory potency of these compounds is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a stronger binding affinity of the inhibitor to the enzyme.

Kinetic studies have revealed that N-methylated derivatives of 1-deoxynojirimycin (B1663644), a related iminosugar, act as competitive inhibitors of α-glucosidase with Ki values in the micromolar range. For instance, certain N-alkyl-1-deoxynojirimycin derivatives have demonstrated competitive inhibition with Ki values as low as 10 µM. nih.gov In contrast, some studies on different inhibitor scaffolds have shown mixed or non-competitive inhibition against α-glucosidase, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comjst.go.jpfrontiersin.org For example, a study on salicylic (B10762653) acid derivatives reported a mixed non-competitive inhibitory mechanism for their interaction with α-glucosidase. jst.go.jp

The type of inhibition can also vary depending on the specific enzyme and the structure of the inhibitor. For instance, while Acarbose and its analogs are competitive inhibitors of α-glucosidase, they have been shown to be mixed noncompetitive inhibitors for α-amylase. nih.gov

Table 1: Kinetic Parameters of Glycosidase Inhibition

This table summarizes the inhibition constants (Ki) and types of inhibition for various inhibitors against different glycosidases.

| Inhibitor | Enzyme | Inhibition Type | Ki Value |

| N-alkyl-1-deoxynojirimycin derivative (Cpd 43) | α-Glucosidase | Competitive | 10 µM nih.gov |

| N-alkyl-1-deoxynojirimycin derivative (Cpd 40) | α-Glucosidase | Competitive | 52 µM nih.gov |

| N-alkyl-1-deoxynojirimycin derivative (Cpd 34) | α-Glucosidase | Competitive | 150 µM nih.gov |

| Acarbose analogue (lactose) | α-Glucosidase | Competitive | 6.4-fold better than Acarbose researchgate.net |

| Acarbose analogue (cellobiose) | β-Glucosidase | Competitive | 0.04–2.44 μM researchgate.net |

| Salicylic acid derivative (T10) | α-Glucosidase | Mixed Non-competitive | Not specified jst.go.jp |

| Acarbose | α-Amylase | Mixed Noncompetitive | Not specified nih.gov |

| Isoacarbose | α-Amylase | Mixed Noncompetitive | 15.2 times more effective than Acarbose nih.gov |

Mimicry of Transition State Analogues in Glycoside Hydrolysis

The inhibitory power of N-Methyl Acarbose and related iminosugars stems from their ability to act as transition state analogues. nih.govmdpi.com During the enzymatic hydrolysis of glycosidic bonds, the substrate passes through a short-lived, high-energy transition state that has an oxocarbenium ion-like character. mdpi.com Iminosugars, by replacing the endocyclic oxygen with a nitrogen atom, can adopt a conformation that closely mimics this transition state. mdpi.com

The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the positive charge of the oxocarbenium ion. This structural and electronic similarity allows the inhibitor to bind to the enzyme's active site with much higher affinity than the actual substrate. nih.gov Acarbose itself is considered a transition state analogue, with its unsaturated cyclitol unit mimicking the planar, electron-deficient nature of the transition state. rug.nl The amine linkage within the Acarbose structure is crucial for locking the enzyme in an inhibited state. wikipedia.org

Active Site Interactions with Glycosidase Enzymes

The tight binding of this compound to glycosidases is a result of a complex network of interactions within the enzyme's active site. These interactions include hydrogen bonding, hydrophobic interactions, and can induce conformational changes in the enzyme.

Hydrogen Bonding Networks

Hydrogen bonds are a primary force driving the interaction between this compound and the active site of glycosidases. rcsb.orgmdpi.com The hydroxyl groups and the nitrogen atom of the inhibitor form multiple hydrogen bonds with the polar amino acid residues in the active site. rcsb.orgmdpi.com

Molecular docking and X-ray crystallography studies have identified key amino acid residues involved in these hydrogen bonding networks. For Acarbose, extensive hydrogen bonding has been observed with residues such as Aspartic Acid (Asp), Glutamic Acid (Glu), Arginine (Arg), and Histidine (His) in the active sites of various α-glucosidases and α-amylases. rug.nlrcsb.orgtandfonline.com For example, in the N-terminal domain of maltase-glucoamylase, Acarbose forms hydrogen bonds with Asp203, Thr205, Asp327, Arg526, Asp542, and His600. rcsb.org Similarly, N-benzyl-deoxynojirimycin derivatives have been shown to form hydrogen bonds with residues like Tyr158, Gln353, and Ser157 in the active site of α-glucosidase. mdpi.com The nitrogen in the N-glycosidic bond of Acarbose can also participate in hydrogen bonding with catalytic residues like Glu276. tandfonline.com

Hydrophobic Interactions and Enzyme Pocket Binding

While hydrogen bonding is critical, hydrophobic interactions also play a significant role in the binding of this compound and its derivatives. scbt.comnih.gov The non-polar regions of the inhibitor molecule can interact with hydrophobic amino acid residues lining the active site pocket, such as Phenylalanine (Phe) and Leucine (Leu). nih.gov

Conformational Changes Induced in Enzyme-Ligand Complexes

The binding of an inhibitor like this compound to the active site of a glycosidase can induce conformational changes in the enzyme. These changes can be subtle or significant and are often crucial for the inhibitory mechanism. The induced fit model of enzyme-ligand binding suggests that the active site is flexible and can change its shape to accommodate the inhibitor, leading to a more stable complex.

While specific studies detailing the conformational changes induced by this compound are limited, research on related inhibitors and enzymes provides insights. The binding of inhibitors can cause shifts in the positions of active site residues and even larger domain movements, effectively locking the enzyme in an inactive conformation and preventing the catalytic cycle from proceeding.

Specificity Towards Different Glycosidase Classes (e.g., Alpha-Glucosidases, Alpha-Amylases)

This compound and its parent compound, Acarbose, exhibit a degree of specificity towards different classes of glycosidases. Acarbose is known to inhibit both α-glucosidases and α-amylases, which are key enzymes in carbohydrate digestion. wikipedia.orgdrugbank.com However, the inhibitory potency can vary significantly between these enzyme classes and even among different enzymes within the same class. nih.govdrugbank.com

Acarbose generally shows a higher inhibitory activity against glucoamylase compared to sucrase, maltase, and isomaltase. drugbank.com Studies on Acarbose analogues have also demonstrated this specificity. For example, an Acarbose analogue containing a lactose (B1674315) moiety was found to be a more potent competitive inhibitor of α-glucosidase than Acarbose itself. researchgate.net Conversely, some derivatives show selectivity for other glycosidases, such as β-glucosidase. researchgate.net

The structural features of the inhibitor play a crucial role in determining its specificity. For instance, isoacarbose is a more effective inhibitor of α-amylase than Acarbose, while acarviosine-glucose, a breakdown product of Acarbose, is a much more potent inhibitor of baker's yeast α-glucosidase. nih.gov This highlights how modifications to the core structure can modulate the inhibitory profile and selectivity towards different glycosidase enzymes. Furthermore, some inhibitors have been found to be active against α-glucosidase but show no effect on α-amylase. oup.com

Table 2: Inhibitory Activity (IC50) Against Different Glycosidases

This table presents the half-maximal inhibitory concentration (IC50) values of various compounds against different glycosidase enzymes, indicating their relative potency.

| Compound | Enzyme | IC50 Value | Reference Compound | Reference IC50 |

| N-alkyl-1-DNJ derivative (Cpd 43) | α-Glucosidase | 30.0 ± 0.60 µM | Acarbose | 822.0 ± 1.5 µM nih.gov |

| N-benzyl-DNJD (Cpd 18a) | α-Glucosidase | 0.207 ± 0.11 mM | Acarbose | 0.353 ± 0.09 mM mdpi.com |

| Acarbose | Intestinal Maltase | 3.5 µM | - | - plos.org |

| Acarbose | Intestinal Sucrase | 4 µM | - | - plos.org |

| Salicylic acid derivative (T10) | α-Glucosidase | 0.086 ± 0.01 mM | Acarbose | Not specified jst.go.jp |

| Bis-hydrazone derivative (Cpd 17) | α-Amylase | 0.70 ± 0.05 µM | Acarbose | 10.30 ± 0.20 µM acs.org |

| Bis-hydrazone derivative (Cpd 17) | α-Glucosidase | 1.10 ± 0.05 µM | Acarbose | 9.80 ± 0.20 µM acs.org |

Computational Chemistry and in Silico Modeling of N Methyl Acarbose Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Methyl Acarbose (B1664774), docking simulations are pivotal in predicting its binding mode within the active sites of glycosidase enzymes, such as α-glucosidase and α-amylase.

Detailed research findings from molecular docking studies reveal the specific amino acid residues that N-Methyl Acarbose interacts with inside the enzyme's active site. These interactions are predominantly hydrogen bonds and hydrophobic interactions. For instance, studies on acarbose and its derivatives show interactions with key catalytic residues. In simulations with α-glucosidase, acarbose has been shown to form hydrogen bonds with residues such as Gln350, Arg312, and Asn241, and electrostatic interactions with Phe157, Phe158, and Phe300. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. mdpi.com

The validation of a docking protocol is a critical step, often achieved by redocking a known ligand (like acarbose) into the enzyme's crystal structure and ensuring the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is minimal (typically < 2 Å). nih.govsamipubco.com This ensures the accuracy of the subsequent predictions for novel or modified ligands like this compound.

Table 1: Summary of Molecular Docking Studies on Acarbose and its Derivatives

| Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Acarbose | α-Glucosidase | -7.9 | Glu411, Asp307, Pro312, Thr310, His280 | mdpi.com |

| Acarbose | Maltase-Glucoamylase | -7.8 | Asp443, Asp327 | mdpi.com |

| Acarbose | α-Amylase | -7.7 | Gln63, Thr163 | mdpi.com |

| Compound 6h (Acarbose derivative) | α-Glucosidase | -10.55 | Not specified | researchgate.net |

| Compound 7h (Acarbose derivative) | α-Glucosidase | Not specified | Asp214 | nih.gov |

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to study the dynamic behavior of the this compound-enzyme complex over time. mdpi.com These simulations provide valuable information on the stability of the complex and the conformational changes that both the ligand and the protein may undergo.

The RMSF analysis, on the other hand, reveals the flexibility of individual amino acid residues. nih.gov Residues with high RMSF values are more flexible, while those in the binding site interacting with the ligand often exhibit reduced fluctuations, indicating a stable interaction. rasayanjournal.co.in These simulations incorporate the effects of solvent and temperature, offering a more realistic representation of the biological environment compared to the static picture provided by docking. mdpi.com

Table 2: Findings from Molecular Dynamics Simulations

| System | Simulation Length (ns) | Key Finding | Analysis Metric | Reference |

|---|---|---|---|---|

| α-Glucosidase-Acarbose Complex | 100 | Complex stabilized after 10 ns with an RMSD of ~1.25 Å. | RMSD | nih.gov |

| Maltase-Glucoamylase-Acarbose Complex | Not specified | ACA complex showed high stability. Hydrogen bond occupancies with Asp443 and Asp327 were 98.3% and 81.09%, respectively. | RMSD, Hydrogen Bond Occupancy | mdpi.com |

| α-Glucosidase-Compound 7h Complex | 100 | Complex reached stability after 40 ns. | RMSD | nih.gov |

| α-Amylase-Acarbose Complex | 100 | Showed high fluctuations in RMSD, indicating instability. | RMSD | mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound at the atomic level. albany.edumpg.de DFT calculations can provide insights into the molecule's geometry, charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) mapping, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attacks, respectively. researchgate.net This information is invaluable for understanding the nature of the chemical bonds involved in the interaction with the enzyme and for predicting the reactivity of this compound.

Table 3: Calculated Electronic Properties from Quantum Chemical Studies

| Compound/System | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Azide Metal Complex 12 | DFT/CAM-B3LYP | HOMO-LUMO Gap | 5.172 eV | nih.gov |

| Azide Metal Complex 13 | DFT/CAM-B3LYP | HOMO-LUMO Gap | 3.797 eV | nih.gov |

| p-nitroaniline (NP-H) | NLMO analysis | HOMO-LUMO Gap | 4.02 eV | researchgate.net |

| p-nitroaniline (NP-NO2) | NLMO analysis | HOMO-LUMO Gap | 3.69 eV | researchgate.net |

Homology Modeling of Glycosidase Enzyme Structures for Binding Studies

In many cases, the experimental three-dimensional (3D) structure of a specific glycosidase enzyme of interest may not be available. In such scenarios, homology modeling (or comparative modeling) is a powerful tool to build a 3D model of the target enzyme. mbimph.comcabidigitallibrary.org This technique relies on the principle that proteins with similar sequences adopt similar structures.

The process involves identifying a protein with a known 3D structure (the template) that has a high sequence similarity to the target protein (e.g., a specific α-glucosidase). scirp.orgscirp.org The sequence of the target enzyme is then aligned with the template's sequence, and a 3D model is constructed based on the template's structural framework. mbimph.comcabidigitallibrary.org The quality of the resulting model is assessed using various validation tools, such as Ramachandran plots, which check the stereochemical quality of the protein structure. mbimph.comresearchgate.net Once a reliable model is generated, it can be used for molecular docking and dynamics simulations with this compound to predict binding modes and affinities, even in the absence of an experimentally determined enzyme structure. researchgate.netnih.gov For instance, homology models of human α-glucosidase domains have been successfully used to study the binding of acarbose and its derivatives. scirp.orgscirp.org

In Silico Prediction of Enzyme-Substrate Specificity

Computational methods are increasingly being used to predict the specificity of an enzyme for its substrate, a crucial aspect for understanding the biological function and for drug design. nih.govnih.gov For this compound, these methods can help predict its inhibitory specificity towards different glycosidases or compare its binding to that of the natural substrate.

By comparing the docking scores and interaction patterns of this compound with those of various natural substrates across different but related enzymes, researchers can gain insights into its specificity. nih.gov Machine learning and deep learning models are also emerging as powerful tools for predicting enzyme-substrate relationships on a large scale. mdpi.comchalmers.se These models are trained on vast datasets of known enzyme-substrate interactions and can learn to predict whether a given molecule, like this compound, is likely to be a substrate or inhibitor for a particular enzyme. chalmers.se Such predictive power can guide experimental efforts by prioritizing the most promising enzyme-inhibitor pairs for further investigation. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for N Methyl Acarbose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of complex carbohydrates like N-Methyl Acarbose (B1664774). A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the molecule's covalent structure.

Detailed research on acarbose has utilized a variety of NMR techniques, including ¹H NMR, ¹³C NMR, Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assign its structure. biorxiv.org For N-Methyl Acarbose, these techniques would be similarly applied. The key structural difference—the methylation of the secondary amine within the acarviosine core—would introduce distinct and predictable changes in the NMR spectra.

¹H NMR: The spectrum of this compound would be expected to lack the signal corresponding to the N-H proton of the secondary amine found in acarbose. A new, distinct singlet signal integrating to three protons would appear, characteristic of the N-methyl group. This signal would likely resonate in the δ 2.5–3.5 ppm region.

¹³C NMR: A new resonance corresponding to the N-methyl carbon would be observed. The chemical shifts of the carbon atoms immediately adjacent to the nitrogen atom would also be altered compared to those in acarbose.

2D NMR: HMBC experiments would be crucial for confirming the site of methylation. A correlation peak between the protons of the N-methyl group and the carbons of the valienamine (B15573) ring (specifically C-1' and C-6' of the acarviosine unit) would provide definitive proof of the methyl group's location. Other 2D experiments like COSY and HSQC would remain essential for mapping the proton-proton and proton-carbon connectivities throughout the rest of the oligosaccharide structure. rsc.org

Table 1: Comparison of Key Expected NMR Data for Acarbose and this compound This table presents published data for Acarbose and hypothesized data for this compound based on known effects of N-methylation.

| Technique | Compound | Key Feature | Expected Chemical Shift (ppm) | Comment |

|---|---|---|---|---|

| ¹H NMR | Acarbose | N-H Proton | Variable / Not always observed | Signal for the secondary amine proton. |

| This compound | N-CH₃ Protons | ~2.5 - 3.5 | New singlet, integrates to 3H, confirming the methyl group. | |

| ¹³C NMR | Acarbose | C-1' (Valienamine unit) | ~65-70 | Carbon attached to the secondary amine. |

| This compound | N-CH₃ Carbon | ~40 - 50 | New signal for the methyl carbon. The C-1' signal would also be shifted. | |

| HMBC | This compound | ¹H(N-CH₃) → ¹³C | N/A | Correlation between methyl protons and valienamine ring carbons (C-1', C-6') confirms methylation site. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements, allowing for the confident determination of the compound's molecular formula. nih.gov

For acarbose, the protonated molecule [M+H]⁺ is typically observed at an m/z of 646.7 in standard mass spectrometry. rsc.org this compound, having an additional methyl group (CH₂) and one fewer hydrogen atom, would exhibit a corresponding increase in molecular weight. The methylation adds 14.01565 Da to the monoisotopic mass.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, the sequence of the sugar units and the location of modifications can be confirmed. The fragmentation pattern of this compound would be expected to be similar to that of acarbose, but fragments containing the N-methylated valienamine moiety would show a mass shift of +14 Da, providing further evidence for the structure.

Table 2: Molecular Formula and Mass Data for Acarbose and this compound

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z for [M+H]⁺ |

|---|---|---|---|

| Acarbose | C₂₅H₄₃NO₁₈ | 645.2637 | 646.2710 |

| This compound | C₂₆H₄₅NO₁₈ | 659.2793 | 660.2866 |

X-ray Crystallography of Enzyme-Inhibitor Complexes (if applicable to this compound or close analogues)

While no X-ray crystal structures of an this compound-enzyme complex have been published, extensive crystallographic data exists for acarbose bound to various α-glucosidases and α-amylases, such as human maltase-glucoamylase (MGAM). scirp.orgresearchgate.net These structures reveal that acarbose binds in the active site, mimicking the transition state of the natural substrate. The secondary amine of the acarviosine core is a key interaction point, often forming crucial hydrogen bonds with acidic residues (e.g., Aspartic acid, Glutamic acid) in the enzyme's active site. scirp.org

The N-methylation of acarbose would significantly alter these interactions. The tertiary amine in this compound loses its ability to act as a hydrogen bond donor, which would prevent the formation of a key hydrogen bond. This could lead to a decrease in binding affinity or a change in the inhibitor's orientation within the active site. Conversely, the newly introduced methyl group could establish favorable hydrophobic (van der Waals) interactions with nonpolar residues in the active site, potentially compensating for the lost hydrogen bond. Comparing the crystal structure of an enzyme bound to this compound with one bound to acarbose would provide invaluable, high-resolution insight into the molecular basis for any observed differences in inhibitory potency.

Table 3: Analysis of Potential Interaction Changes in Human NtMGAM Active Site Based on the known crystal structure of acarbose with human NtMGAM (PDB: 2QMJ).

| Enzyme Residue | Interaction with Acarbose | Potential Interaction with this compound |

|---|---|---|

| ASP203 | Hydrogen bond with N-H of acarviosine | Hydrogen bond donor capability is lost; this interaction would be absent. |

| ASP327 | Hydrogen bond with hydroxyl groups | Likely to remain, assuming similar overall binding orientation. |

| ARG400 | Hydrogen bond with hydroxyl groups | Likely to remain, assuming similar overall binding orientation. |

| Active Site Pocket | General hydrogen bonding and shape complementarity | The N-methyl group may introduce new steric clashes or favorable hydrophobic interactions with nearby nonpolar residues. |

Circular Dichroism and Other Spectroscopic Methods for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules like this compound and for detecting changes in the secondary structure of proteins upon ligand binding.

Enzyme Conformational Changes: CD studies have demonstrated that the binding of acarbose induces significant conformational changes in proteins such as serum albumins and enzymes like maltase. jst.go.jpacs.org The CD spectrum of an enzyme in the far-UV region (190–250 nm) provides information about its secondary structure content (α-helices, β-sheets). By comparing the spectrum of the free enzyme to that of the enzyme-inhibitor complex, one can quantify changes in protein conformation. This technique could be applied to determine if this compound induces similar or different conformational shifts in its target enzymes compared to the parent compound, which could then be correlated with binding kinetics.

Ligand Conformation: CD spectroscopy can also be used to study the conformation of the carbohydrate itself. Studies have shown that methylation can stabilize stacking interactions in dinucleotides, an effect that is readily detectable by CD. nih.gov A specialized CD-based sensing method has even been developed to detect acarbose in aqueous solution by observing the induced CD signal upon its complexation with a chromophore-modified curdlan. researchgate.net Similar approaches could be used to study the solution conformation of this compound and its interactions with other molecules.

Table 4: Application of Circular Dichroism for this compound Research

| Methodology | Finding for Acarbose / Analogues | Potential Application for this compound |

|---|---|---|

| Far-UV CD of Enzyme | Binding of acarbose to maltase alters the enzyme's secondary structure (e.g., changes in α-helix and β-sheet content). acs.org | To compare the magnitude and nature of conformational changes induced in a target enzyme by this compound versus acarbose. |

| Induced CD | Acarbose can be selectively detected by the unique CD spectrum it induces upon binding to a chromophoric polymer sensor. researchgate.net | To develop selective sensors for this compound or to study its binding to complex carbohydrates. |

| Intrinsic CD of Ligand | N-methylation is known to affect the intrinsic chiroptical properties and stacking conformations of related biomolecules. nih.gov | To study the solution conformation of this compound and compare it to acarbose. |

Future Research Directions in Chemical Biology and Glycoscience

Design and Synthesis of Novel N-Methyl Acarbose (B1664774) Derivatives with Enhanced Potency or Specificity

A primary goal in medicinal chemistry is the rational design of inhibitors with improved characteristics. For N-Methyl Acarbose, this involves synthesizing new analogs to enhance potency and selectivity for specific glycosidase enzymes. Research has shown that even small modifications to inhibitor structures can lead to significant changes in activity. For instance, studies on 1-deoxynojirimycin (B1663644) (DNJ), another glycosidase inhibitor, revealed that N-alkylation could dramatically increase inhibitory potency. nih.gov One derivative, N-hydroxyethyl-DNJ (miglitol), is a clinically used drug. researchgate.net Another study demonstrated that a synthesized N-alkyl-DNJ derivative was approximately 27-fold more active than the parent compound, acarbose. nih.gov Similarly, the synthesis of various quinoline-based and coumarin-based derivatives of other scaffolds has produced compounds with inhibitory potencies many times greater than acarbose. researchgate.netnih.gov

These findings suggest a promising strategy for this compound: the synthesis of a library of derivatives with varied N-substituents. By introducing different alkyl or aryl groups, researchers can explore how these modifications affect interactions within the enzyme's active site, potentially through new hydrogen bonds or hydrophobic interactions, leading to enhanced and more specific inhibition. nih.gov

Table 1: Comparison of IC50 Values for Acarbose and Various Synthesized Inhibitor Derivatives IC50 (half maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value signifies greater potency.

| Compound Class | Most Potent Derivative Example | IC50 (µM) | Fold-Increase in Potency vs. Acarbose | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Acarbose (Standard) | - | 750.0 - 822.0 | - | Competitive | nih.govnih.govresearchgate.net |

| Quinoline-based Hybrids | Compound 8h | 38.2 | ~19.6x | Non-competitive | nih.gov |

| Imidazoquinazoline Derivatives | Compound 11j | 12.44 | ~60.3x | Mixed | researchgate.net |

| N-Alkyl-1-deoxynojirimycin | Compound 43 | 30.0 | ~27.4x | Competitive | nih.gov |

Elucidation of Broader Biological System Interactions (Beyond Direct Glycosidase Inhibition)

While the primary mechanism of acarbose and its derivatives is the inhibition of intestinal α-glucosidases, emerging research suggests their effects may be more widespread. patsnap.comdrugs.com Studies on acarbose have indicated potential impacts on lipid metabolism and postprandial glucagon-like peptide-1 (GLP-1) levels. wikipedia.orgresearchgate.netnih.gov These findings open the door to investigating whether this compound possesses similar or unique "off-target" effects. Future studies could explore its influence on the gut microbiome, as gut bacteria are known to metabolize acarbose, and this interaction could have significant physiological consequences. wikipedia.org Furthermore, exploring interactions with other cellular targets beyond glycosidases, such as signaling proteins or transporters, could reveal novel therapeutic applications for this compound derivatives. mdpi.com

Application of this compound as a Tool for Glycosidase Mechanistic Probes

Glycosidase inhibitors are invaluable tools for studying the enzymes they target. oup.comnumberanalytics.com Covalent or high-affinity inhibitors can be used to trap enzyme-substrate complexes, allowing for structural elucidation via X-ray crystallography. rcsb.orguniversiteitleiden.nl This provides a "snapshot" of the active site and reveals the precise interactions necessary for binding and catalysis. nih.gov this compound, as a stable mimic of a natural oligosaccharide substrate, is an ideal candidate for such structural and mechanistic investigations. wikipedia.org By analyzing the crystal structure of a glycosidase in complex with this compound, researchers can understand the roles of specific amino acid residues in the active site, clarifying the enzyme's catalytic mechanism. oup.comnih.gov Furthermore, modified versions of this compound could be developed into activity-based probes (ABPs), which are powerful chemical tools used to label and identify active enzymes within complex biological samples like cell lysates. universiteitleiden.nluu.nl

Development of Advanced Screening Methodologies for Glycosidase Inhibitors

The search for new and improved glycosidase inhibitors requires efficient and accurate screening methods. Traditional methods often rely on colorimetric assays using synthetic substrates. While effective, there is a drive to develop more sophisticated techniques. High-throughput screening (HTS) platforms allow for the rapid testing of vast libraries of compounds. maxwellsci.com Methodologies like affinity chromatography, where a specific glycosidase is immobilized to a support, can be used to fish for binding partners from complex mixtures. Another advanced approach is the use of activity-based protein profiling (ABPP), which employs chemical probes to specifically tag and identify active enzymes. universiteitleiden.nl this compound and its analogs can serve as benchmark compounds or scaffolds in the development and validation of these advanced screening technologies, helping to identify the next generation of potent and selective glycosidase inhibitors. universiteitleiden.nlmaxwellsci.com

Computational Design of Next-Generation Pseudooligosaccharide Mimetics

The convergence of biology and computational science has revolutionized drug design. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, will bind to its target enzyme. nih.govmdpi.commdpi.com These computational methods allow researchers to visualize the interactions between the inhibitor and the amino acid residues in the enzyme's active site, providing insights into the structural basis of inhibition. nih.govresearchgate.net This knowledge is critical for the rational, in silico design of next-generation pseudooligosaccharide mimetics. csic.esbeilstein-journals.org By modeling modifications to the this compound scaffold, scientists can predict which changes are most likely to improve binding affinity and specificity before undertaking complex chemical synthesis. mdpi.comresearchgate.net This computational-first approach can accelerate the discovery process, saving time and resources in the development of novel inhibitors with tailored properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N-Methyl Acarbose and its related impurities in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for quantification. For example, reversed-phase HPLC with UV detection can separate this compound from impurities like N-Methylpyrrolidine. The mobile phase typically includes diluted nitric acid to enhance separation, and validation parameters (precision, accuracy) should adhere to pharmacopeial standards . Enzyme-linked assays using α-glucosidase inhibition (e.g., PNPG substrate) are also employed to confirm bioactivity .

Q. How can researchers assess the inhibitory kinetics of this compound against α-glucosidase?

- Methodological Answer : Kinetic studies require a combination of Lineweaver-Burk, Eadie-Hofstee, and Hanes-Wolff plots to determine inhibition type (competitive, non-competitive). For example, using a PNPG-based reaction system, researchers measure initial reaction velocities at varying substrate/inhibitor concentrations. Non-linear regression analysis is recommended for robust estimation of Ki (inhibition constant) and Vmax discrepancies .

Q. What synthesis routes are reported for carbamate derivatives like this compound?

- Methodological Answer : While direct synthesis protocols for this compound are sparse, analogous carbamates (e.g., N-methyl norfentanyl) are synthesized via nucleophilic substitution or condensation reactions. Key steps include methyl group introduction using methyl iodide or dimethyl sulfate under controlled pH. Structural confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s dual effects on glycemic control and weight modulation?

- Methodological Answer : Use randomized controlled trials (RCTs) with cohorts stratified by baseline HbA1c and BMI. Compare this compound against prandial agents like repaglinide, monitoring postprandial glucose (PPG), insulin resistance (HOMA-IR), and weight changes. Adjust for confounding variables (e.g., diet, comorbidities) and employ mixed-effects models to analyze longitudinal data .

Q. How can contradictory findings in meta-analyses on this compound’s efficacy be resolved?

- Methodological Answer : Apply subgroup analyses based on dosage, patient demographics (e.g., Asian vs. non-Asian populations), and study duration. Sensitivity analyses should exclude low-quality trials (e.g., those lacking blinding). For instance, Cochrane reviews on acarbose resolved heterogeneity by isolating studies with standardized PPG measurement protocols .

Q. What advanced structural elucidation techniques are suitable for characterizing this compound’s stability under physiological conditions?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to identify degradation products. For example, collision-induced dissociation (CID) can fragment the molecule and reveal methyl group stability. Pair with thermogravimetric analysis (TGA) to assess thermal decomposition pathways. Reference standard materials (e.g., N-Methylpyrrolidine) must be included for calibration .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

- Methodological Answer : Dose-response meta-analysis (DRMA) models, such as restricted cubic splines or generalized additive models, are ideal. These account for non-linear effects and adjust for covariates like renal function. For preclinical data, Emax models estimate maximal inhibitory effects (e.g., IC50) from enzyme assays .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., variable effects on HbA1c vs. FPG) by evaluating study design differences, such as assay sensitivity or participant adherence rates .

- Systematic Reviews : Follow PRISMA guidelines, prioritize RCTs with rigorous blinding, and use GRADE criteria to assess evidence quality .

- Structural Analysis : Cross-validate MS/NMR data with computational chemistry (e.g., density functional theory) to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.